N-Butylformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

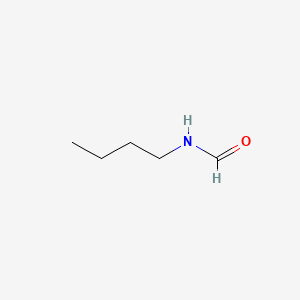

N-butylformamide is a member of the class of formamides that is formamide substituted by a butyl group at the N atom. It has a role as a human metabolite. It derives from a formamide.

This compound belongs to the class of organic compounds known as secondary carboxylic acid amides. Secondary carboxylic acid amides are compounds containing a secondary carboxylic acid amide functional group, with the general structure RC(=O)N(R')H (R, R'=alkyl, aryl). This compound can be biosynthesized from formamide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Butylformamide is primarily utilized in organic synthesis as a versatile reagent. Its properties allow it to act as a source of formyl groups, which are essential in the formation of various organic compounds.

Key Applications

- Reagent in Chemical Reactions : this compound serves as a reagent in several chemical transformations, including the synthesis of amides and nitriles.

- Protecting Group : It can function as a protecting group for aldehydes and ketones during multi-step syntheses, allowing selective reactions without interfering with other functional groups.

Drug Development

The compound plays a significant role in pharmaceutical chemistry, particularly in the synthesis of drug intermediates.

Case Studies

- Synthesis of Nucleoside Analogs : this compound has been effectively used in synthesizing nucleoside analogs, which are critical for antiviral and anticancer therapies. For instance, its application in creating 1-deaza-2'-deoxyguanosine demonstrates its utility in developing new therapeutic agents .

- Peptidyl-tRNA Mimics : Research has highlighted its importance in synthesizing peptidyl-tRNA mimics through native chemical ligation. This application is crucial for studying protein synthesis mechanisms and developing novel biopharmaceuticals .

Industrial Applications

In industrial settings, this compound is used as a solvent and intermediate in the production of specialty chemicals.

Industrial Uses

- Solvent Properties : Due to its polar nature, it is employed as a solvent for various chemical reactions and processes.

- Chemical Manufacturing : It aids in the production of agrochemicals and other specialty chemicals, enhancing reaction efficiency and product yield.

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in research and industry.

| Endpoint | Result |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Effects | Possible |

| Environmental Impact | Moderate |

This profile indicates that while this compound is effective for various applications, caution should be exercised regarding its handling and environmental impact .

Summary Table of Applications

| Application Area | Specific Use | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Reagent for amide synthesis | Formation of complex organic molecules |

| Drug Development | Synthesis of nucleoside analogs | Development of antiviral agents |

| Industrial Chemistry | Solvent and chemical intermediate | Enhanced production efficiency |

| Toxicology | Safety assessments | Identified irritant properties |

Eigenschaften

CAS-Nummer |

871-71-6 |

|---|---|

Molekularformel |

C5H11NO |

Molekulargewicht |

101.15 g/mol |

IUPAC-Name |

N-butylformamide |

InChI |

InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7) |

InChI-Schlüssel |

QQGNLKJAIVSNCO-UHFFFAOYSA-N |

SMILES |

CCCCNC=O |

Kanonische SMILES |

CCCCNC=O |

Key on ui other cas no. |

871-71-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.